N2,N4-BIS(4-ETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with ethoxyphenyl and morpholinyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with cyanuric chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with morpholine to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.
Scientific Research Applications
N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in biochemical assays or modulating receptor function in cellular studies .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine: Similar in structure but with methoxy groups instead of ethoxy groups.
N,N’-bis(4-ethoxyphenyl)thiourea: Contains a thiourea group instead of the triazine core.
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Features a naphthalene core instead of the triazine core.
Uniqueness
N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of ethoxyphenyl and morpholinyl groups attached to a triazine core. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-N,4-N-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-3-31-19-9-5-17(6-10-19)24-21-26-22(25-18-7-11-20(12-8-18)32-4-2)28-23(27-21)29-13-15-30-16-14-29/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHNHTWOZHQHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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